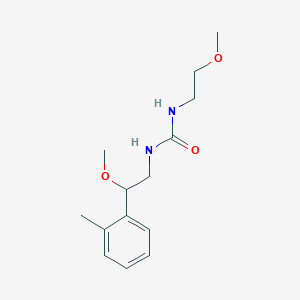

![molecular formula C16H16ClN7O B2362383 1-(4-(3-(4-clorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)etanona CAS No. 920228-20-2](/img/structure/B2362383.png)

1-(4-(3-(4-clorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

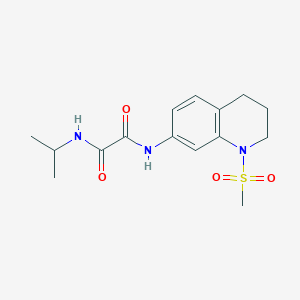

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClN7O and its molecular weight is 357.8. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer: Inhibición de CDK2

Este compuesto ha sido identificado como un nuevo inhibidor de la Quinasa Dependiente de Ciclina 2 (CDK2), que es una proteína crucial involucrada en la regulación del ciclo celular. Los inhibidores de CDK2 se consideran prometedores para la terapia contra el cáncer, ya que pueden detener la proliferación de células tumorales . La capacidad del compuesto para inhibir CDK2 podría conducir al desarrollo de nuevos fármacos anticancerígenos, particularmente para cánceres donde CDK2 juega un papel clave en la progresión de la enfermedad.

Agente Antiproliferativo

El compuesto ha mostrado actividades citotóxicas significativas contra diversas líneas celulares cancerosas, incluidas MCF-7 (cáncer de mama) y HCT-116 (cáncer de colon), con bajos valores de IC50 que indican una alta potencia . Esto sugiere su posible uso como agente antiproliferativo en la investigación del cáncer, contribuyendo al desarrollo de terapias dirigidas que pueden inhibir eficazmente el crecimiento de las células cancerosas.

Inducción de Apoptosis

Investigaciones adicionales sobre el compuesto han revelado su capacidad para inducir apoptosis, o muerte celular programada, dentro de las células cancerosas . Este es un efecto muy deseable para los tratamientos contra el cáncer, ya que puede conducir a la eliminación selectiva de las células cancerosas sin dañar las células normales y sanas.

Alteración de la Progresión del Ciclo Celular

Se ha descubierto que el compuesto causa alteraciones significativas en la progresión del ciclo celular . Al interrumpir el ciclo normal de división celular, puede evitar que las células cancerosas se multipliquen, lo cual es un aspecto fundamental del crecimiento y la metástasis del cáncer.

Inhibición de la Expresión de EGFR

La investigación indica que el compuesto puede inhibir la expresión del Receptor del Factor de Crecimiento Epidérmico (EGFR) . EGFR a menudo se expresa en exceso en varios tipos de cáncer y se asocia con un mal pronóstico. Inhibir EGFR puede interrumpir las vías de señalización que conducen al crecimiento y la supervivencia del tumor.

Generación de ROS

El compuesto se ha asociado con un aumento de las Especies Reactivas de Oxígeno (ROS) dentro de las células cancerosas . Los altos niveles de ROS pueden causar estrés oxidativo, lo que lleva a daños en las células cancerosas, que pueden aprovecharse con fines terapéuticos.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein essential for cell cycle progression .

Mode of Action

Similar compounds have been found to inhibit cdk2, thus affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the biochemical pathways that control cell proliferation.

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to significantly inhibit the growth of various cell lines .

Análisis Bioquímico

Biochemical Properties

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its binding to specific biomolecules and modulation of their activities. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound interacts with other proteins involved in cell signaling and metabolism, further contributing to its antitumor effects .

Dosage Effects in Animal Models

The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, resulting in altered metabolite levels and reduced energy production .

Transport and Distribution

The transport and distribution of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .

Subcellular Localization

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression. It also localizes to the mitochondria, affecting mitochondrial function and inducing apoptosis. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN7O/c1-11(25)22-6-8-23(9-7-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIQLSFAZLEMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)

![3-[(4-fluorophenyl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2362305.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)

![1,3,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2362317.png)

![ethyl 5-amino-1-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)pyrazole-4-carboxylate](/img/structure/B2362323.png)